molecular formula C17H14ClNO4 B5577487 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one

Cat. No.: B5577487
M. Wt: 331.7 g/mol
InChI Key: VADKSFKXEIFQKI-UHFFFAOYSA-N
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Description

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one is a complex organic compound that belongs to the indole family. . This compound, with its unique structure, offers a wide range of possibilities for scientific research and practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of efficient catalysts, green solvents, and scalable reaction conditions. The choice of reagents and reaction conditions can significantly impact the overall efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution of the chloro group can result in various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and practical applications, offering potential advantages over other similar compounds .

Properties

IUPAC Name

4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-9-6-7-11(18)14-15(9)19-16(22)17(14,23)8-13(21)10-4-2-3-5-12(10)20/h2-7,20,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKSFKXEIFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2)(CC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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